![molecular formula C13H22ClN5 B12232562 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12232562.png)
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-isopropyl-1H-pyrazol-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; in solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). For instance, Xia et al. reported that pyrazole derivatives showed significant growth inhibition in A549 cells, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds has been documented extensively. Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition can lead to reduced production of inflammatory mediators, making these compounds candidates for treating inflammatory diseases .
Drug Design and Discovery
This compound serves as a scaffold for the design of new drugs targeting various biological pathways. The compound's structural versatility allows for modifications that can enhance its pharmacological properties. Recent advancements in drug discovery have focused on optimizing such pyrazole-based compounds for improved efficacy and selectivity against specific targets .
Biochemical Mechanisms
Studies have explored the mechanisms by which pyrazole derivatives exert their biological effects. For example, compounds similar to N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amines have been shown to interact with various receptors and enzymes, modulating signaling pathways involved in cell proliferation and apoptosis .
Case Study 1: Anticancer Efficacy
A study by Wei et al. demonstrated that a series of pyrazole derivatives exhibited potent anticancer activity against A549 lung cancer cells, with IC50 values indicating significant cytotoxicity at low concentrations (around 26 µM). This suggests that modifications to the pyrazole structure can yield compounds with enhanced therapeutic profiles .
Case Study 2: Anti-inflammatory Action
In research conducted by Jin et al., several pyrazole-based compounds were evaluated for their COX inhibitory activity. The findings indicated that certain derivatives effectively reduced inflammation in vitro, which could translate into therapeutic applications for conditions like arthritis or other inflammatory diseases .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-isopropyl-1H-pyrazol-5-amine
- 3,5-dimethyl-1H-pyrazole
- 4-chloro-3-methyl-1H-pyrazole
Uniqueness
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine stands out due to its dual pyrazole rings, which confer unique chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.80 g/mol
- CAS Number : 1856052-54-4
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate the activity of various enzymes and receptors, which can lead to significant biological effects such as:
- Inhibition of Cancer Cell Growth : The compound exhibits cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties, which may be applicable in treating inflammatory diseases.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including N-[...]-amine, possess notable anticancer properties. For instance:
These findings suggest that the compound can effectively inhibit cell proliferation in various cancer types.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been explored through various in vitro and in vivo models. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes, contributing to the reduction of inflammation.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives similar to N-[...]-amine:
- Study on Anticancer Properties :
- Mechanistic Studies :
- Structure–Activity Relationship (SAR) :
Properties
Molecular Formula |
C13H22ClN5 |
---|---|
Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-5-17-9-12(11(4)16-17)8-14-13-6-7-15-18(13)10(2)3;/h6-7,9-10,14H,5,8H2,1-4H3;1H |
InChI Key |
NLIWWAIMYGWXML-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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